molecular formula C10H6F3NO B1338872 5-(4-(Trifluoromethyl)phenyl)oxazole CAS No. 87150-14-9

5-(4-(Trifluoromethyl)phenyl)oxazole

Cat. No.: B1338872
CAS No.: 87150-14-9
M. Wt: 213.16 g/mol
InChI Key: AWLRTWJIGOPGAP-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethyl)phenyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions: 5-(4-(Trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications .

Scientific Research Applications

5-(4-(Trifluoromethyl)phenyl)oxazole has various applications, particularly in scientific research, owing to its unique chemical properties. Oxazole derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, antitubercular, anticancer, antidepressant, and neuroprotective effects .

Scientific Research Applications

  • Aquaporin Inhibition and Anti-Inflammatory Properties:
    • Oxazole derivatives have been investigated for their potential to inhibit aquaporin 4 (AQP4) and inflammatory cytokines in lung cells . AQP4 is found to be upregulated in numerous inflammatory conditions of lung diseases, making it a target for drug development .
    • In vitro studies have demonstrated that specific oxazole compounds can effectively inhibit AQP4 and inflammatory cytokines, suggesting their potential as drug candidates for treating various lung diseases .
  • Analgesic Activity:
    • Certain oxazol-5(4H)-one derivatives have shown analgesic activity . These compounds have been assessed for their acute toxicity and histopathological effects, with results indicating low toxicity .
    • Molecular docking simulations have been performed to predict the binding affinities of oxazol-5(4H)-one derivatives against molecular targets involved in pain and inflammation, such as COX-1, COX-2, TRPA1, and TRPV1 .
  • Anticancer Activity:
    • Oxazole derivatives, including 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole, have demonstrated anticancer properties. These compounds can induce cell cycle arrest in human breast cancer cells (MCF-7).
    • The mechanism involves disruption of cancer cell proliferation pathways, making these compounds candidates for further investigation in oncology. Synergistic anticancer effects have been observed when combined with established chemotherapeutic agents.
  • Neuroprotective Effects:
    • Benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells . These compounds can inhibit the expression of RAGE (Receptor for Advanced Glycation End Products) and reduce the hyperphosphorylation of tau, which is associated with Alzheimer's disease (AD) .
    • These derivatives can also reduce the phosphorylation of Akt and GSK-3β in Aβ-treated PC12 cells, modulating nuclear translocation of NF-κB and affecting the expression of pro-apoptotic and anti-apoptotic factors .

Data Table: Comparative Analysis of Oxazole Derivatives

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazoleAdditional fluorophenyl groupEnhanced lipophilicity and potential activity
5-Chloro-2-phenyloxazoleChlorine instead of fluorineDifferent biological activity profile
5-Bromo-2-(trifluoromethyl)oxazoleBromine substituentVaries in reactivity
This compoundTrifluoromethylphenyl group at position 5Potential AQP4 inhibition, anti-inflammatory, analgesic, anticancer, and neuroprotective properties based on the activities of similar compounds

Case Studies and Research Findings

  • Antibacterial Efficacy:
    • Oxazole derivatives with trifluoromethyl substitutions have exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism is linked to the inhibition of bacterial cell wall synthesis.
  • Cancer Cell Proliferation:
    • Research on similar compounds indicated potential for inducing cell cycle arrest in MCF-7 breast cancer cells, with promising IC50 values suggesting efficacy in cancer treatment.
  • Neuroprotection in Alzheimer's Disease Models:
    • Studies on benzo[d]oxazole-based derivatives demonstrated that these compounds could inhibit the expression of RAGE and reduce tau hyperphosphorylation, suggesting potential therapeutic benefits for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)oxazole
  • 5-(4-Chlorophenyl)oxazole
  • 5-(4-Methylphenyl)oxazole

Comparison: Compared to its analogs, 5-(4-(Trifluoromethyl)phenyl)oxazole is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent compound in various applications .

Biological Activity

5-(4-(Trifluoromethyl)phenyl)oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve cellular uptake and interaction with biological targets. Its molecular formula is C10H6F3N2O, with a molecular weight of approximately 218.16 g/mol.

Antimicrobial Activity

Research has shown that compounds containing oxazole rings exhibit notable antimicrobial properties. For instance, preliminary studies on this compound indicate potential efficacy against various bacterial strains. A comparative study of oxazole derivatives demonstrated that several compounds had minimum inhibitory concentration (MIC) values ranging from 0.8 to 3.2 µg/ml against Candida species and Aspergillus niger, suggesting strong antifungal activity .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against Candida speciesMIC (µg/ml) against Aspergillus species
This compound1.6 (C. albicans)1.6 (A. niger)
Other derivatives0.8 - 3.20.8 - 3.2

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Research indicates that this compound can modulate enzyme activity or receptor interactions, contributing to its therapeutic potential in cancer treatment. For example, a study highlighted that oxazole derivatives exhibited cytotoxic effects on cancer cell lines, with some compounds showing IC50 values below 10 µM.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation compared to control groups. The results indicated a dose-dependent response, supporting the hypothesis that the trifluoromethyl group enhances the compound's biological activity.

Neuroprotective Effects

Recent studies have also indicated that oxazole derivatives possess neuroprotective properties. For instance, a series of benzo[d]oxazole-based derivatives were shown to exert neuroprotective effects on β-amyloid-induced PC12 cells, which are often used as a model for Alzheimer's disease studies . The results demonstrated that certain derivatives could inhibit tau hyperphosphorylation and reduce apoptosis in neuronal cells.

Table 2: Neuroprotective Activity of Oxazole Derivatives

CompoundEffect on PC12 CellsMechanism
Benzo[d]oxazole derivativeIncreased cell viabilityInhibition of tau hyperphosphorylation
Another derivativeReduced apoptosisModulation of NF-κB pathway

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRTWJIGOPGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533377
Record name 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87150-14-9
Record name 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 mL round-bottom flask was added 4-(trifluoromethyl)benzaldehyde (4.50 g, 25.84 mmol), methanol (100 mL), p-toluene sulfonylmethyl isocyanide (5.55 g, 28.42 mmol), followed by potassium carbonate (4.60 g, 33.33 mmol). The reaction mixture was stirred at reflux for about 1 hour and followed by TLC. The solvent was then evaporated and saturated aq.NaHCO3 was added. The resultant suspension was extracted with CH2Cl2 (3×20 mL). Combined organic layers were washed with brine, dried (anhydrous Na2SO4), and concentrated to leave a yellow solid. The product was purified by MPLC column chromatography (Biotage; Acetone/hexane as an eluent) to provide 5-(4-(trifluoromethyl)phenyl)oxazole 30 (5.38 g, 98% yield) as white solid. MS (ES) m/z 214 (M+H+).
Quantity
4.5 g
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reactant
Reaction Step One
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100 mL
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5.55 g
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4.6 g
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Acetone hexane
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of Example 1B, substituting 4-(trifluoromethyl)benzaldehyde for 3-fluoro-4-(trifluoromethyl)benzaldehyde and substituting p-toluenesulfonylmethyl isocyanide for 1-(1-isocyanoethylsulfonyl)-4-methylbenzene.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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